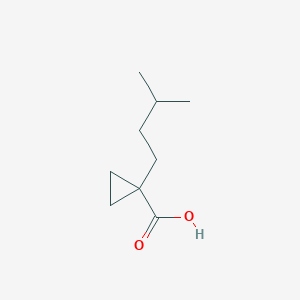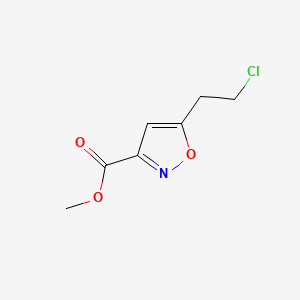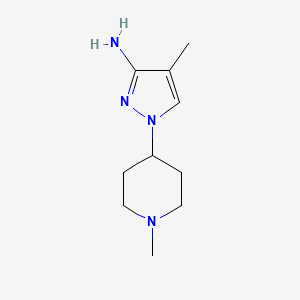
Methyl 4-(1-hydroxyethyl)-3-(trifluoromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(1-hydroxyethyl)-3-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a hydroxyethyl group, and a trifluoromethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-hydroxyethyl)-3-(trifluoromethyl)benzoate typically involves the esterification of 4-(1-hydroxyethyl)-3-(trifluoromethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the product. The use of flow reactors also enhances the safety and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(1-hydroxyethyl)-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is 4-(1-oxoethyl)-3-(trifluoromethyl)benzoate.
Reduction: The major product is 4-(1-hydroxyethyl)-3-(trifluoromethyl)benzyl alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted benzoates.
Aplicaciones Científicas De Investigación
Methyl 4-(1-hydroxyethyl)-3-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-(1-hydroxyethyl)-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(1-hydroxyethyl)benzoate
- Methyl 4-(trifluoromethyl)benzoate
- Ethyl 4-(1-hydroxyethyl)-3-(trifluoromethyl)benzoate
Uniqueness
Methyl 4-(1-hydroxyethyl)-3-(trifluoromethyl)benzoate is unique due to the presence of both a hydroxyethyl group and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and enhanced lipophilicity, which are not observed in similar compounds. These properties make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H11F3O3 |
|---|---|
Peso molecular |
248.20 g/mol |
Nombre IUPAC |
methyl 4-(1-hydroxyethyl)-3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H11F3O3/c1-6(15)8-4-3-7(10(16)17-2)5-9(8)11(12,13)14/h3-6,15H,1-2H3 |
Clave InChI |
YABADMFDUAQULJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=C(C=C1)C(=O)OC)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(2-fluoro-phenyl)-propionic acid](/img/structure/B15324842.png)




![2-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B15324882.png)




![3-[2-(1-Piperazinyl)ethyl]phenol](/img/structure/B15324896.png)



